molecular formula C10H21ClN2O2 B1378428 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride CAS No. 1394040-42-6

4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride

Cat. No.: B1378428
CAS No.: 1394040-42-6
M. Wt: 236.74 g/mol
InChI Key: BOYATIXIXSQJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride is a chemical compound with the molecular formula C10H20N2O2.2ClH. It is known for its unique structure, which includes a morpholine ring and a pyrrolidine ring connected by an ethyl linker. This compound is often used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethyl linker or other substituents on the rings.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

CAS No.

1394040-42-6

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

4-(2-pyrrolidin-3-yloxyethyl)morpholine;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-2-11-9-10(1)14-8-5-12-3-6-13-7-4-12;/h10-11H,1-9H2;1H

InChI Key

BOYATIXIXSQJHW-UHFFFAOYSA-N

SMILES

C1CNCC1OCCN2CCOCC2.Cl.Cl

Canonical SMILES

C1CNCC1OCCN2CCOCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride
Reactant of Route 3
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride
Reactant of Route 5
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride
Reactant of Route 6
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.